5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline
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Overview
Description
5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline: is an organic compound that features a nitro group and an aniline moiety, with a methoxyphenyl group attached via a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline typically involves the nitration of aniline derivatives followed by etherification. One common method includes:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Etherification: The nitrated aniline is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under basic conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the methoxyphenyl group can be replaced with other aryl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Anilines: Substitution reactions can yield various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Participates in catalytic reactions such as Suzuki-Miyaura coupling.
Biology and Medicine:
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Biochemical Studies: Used in studies involving enzyme interactions and inhibition.
Industry:
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Dyes and Pigments: Can be used in the synthesis of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the methoxyphenyl group can participate in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
4-Methoxyphenylboronic Acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
4-Methoxyphenol: Similar in structure but lacks the nitro and aniline groups.
5-Methoxy-2-nitroaniline: Similar nitroaniline structure but with a methoxy group directly attached to the aromatic ring.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMLGVMOIFNHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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